molecular formula C10H12O3 B6242689 3-(Pent-2-en-1-yl)cyclopentane-1,2,4-trione CAS No. 54644-27-8

3-(Pent-2-en-1-yl)cyclopentane-1,2,4-trione

Cat. No. B6242689
CAS RN: 54644-27-8
M. Wt: 180.20 g/mol
InChI Key: CCBOLCQGIIFGHM-UHFFFAOYSA-N
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Description

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione, also known as 2-cyclopenten-1-one or cyclopentanone enone, is an important organic compound that has a wide range of applications in scientific research. It is a cyclic ketone that is composed of a cyclopentane ring and a double bond between two carbon atoms. It is also a chiral molecule, meaning that it has two non-superimposable mirror images. This compound is widely used in organic synthesis due to its ability to undergo a variety of reactions, such as aldol condensations, Michael additions, and Diels-Alder reactions. It has also been used in the development of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione is based on its ability to undergo a variety of reactions. In aldol condensation reactions, the enolate of the aldehyde or ketone reacts with the cyclopentanone to form a β-hydroxy ketone. This product then undergoes dehydration to form the cyclopentenone. In Michael addition reactions, the enolate of the aldehyde or ketone reacts with the cyclopentanone to form an α,β-unsaturated ketone. This product then undergoes a cyclization reaction to form the cyclopentenone. In Diels-Alder reactions, the cyclopentanone reacts with an electron-rich dienophile to form a cyclopentenone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to have antimicrobial activity, and has been used in the development of pharmaceuticals, agrochemicals, and other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione in laboratory experiments include its availability, its low cost, and its ability to undergo a variety of reactions. Its low cost makes it an attractive option for laboratory experiments. In addition, its ability to undergo a variety of reactions makes it a versatile starting material for the synthesis of a wide range of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is a chiral molecule, meaning that it has two non-superimposable mirror images. This can complicate the synthesis of some compounds, as the desired product may not be the one that is obtained. In addition, it is a volatile compound, meaning that it may evaporate quickly in an open system.

Future Directions

The future directions for 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, agrochemicals, and other organic compounds. In addition, its ability to undergo a variety of reactions makes it an attractive starting material for the synthesis of a wide range of compounds. Further research is also needed to develop more efficient and cost-effective methods of synthesis. Finally, its chirality makes it a potential starting material for the synthesis of chiral compounds, and further research is needed to develop methods to control its chirality.

Synthesis Methods

The synthesis of 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione can be achieved through several different methods. The most common method involves the reaction of cyclopentanone with an enolate of an aldehyde or ketone. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps, including the formation of an enolate, aldol condensation, and dehydration. Other methods of synthesis include the use of a Grignard reagent, the Wittig reaction, and the Ugi reaction.

Scientific Research Applications

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione is widely used in scientific research due to its ability to undergo a variety of reactions. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other cyclic ketones and for the preparation of chiral compounds. In addition, it has been used in the development of asymmetric catalysts, as a ligand in transition metal-catalyzed reactions, and as a starting material for the synthesis of heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione involves the condensation of a cyclopentanone with a pentenal in the presence of a base to form the desired product.", "Starting Materials": [ "Cyclopentanone", "Pentenal", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add cyclopentanone and pentenal to a reaction flask", "Add base to the reaction flask to initiate the condensation reaction", "Heat the reaction mixture to promote the reaction", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

54644-27-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-pent-2-enylcyclopentane-1,2,4-trione

InChI

InChI=1S/C10H12O3/c1-2-3-4-5-7-8(11)6-9(12)10(7)13/h3-4,7H,2,5-6H2,1H3

InChI Key

CCBOLCQGIIFGHM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(=O)CC(=O)C1=O

Purity

95

Origin of Product

United States

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